![molecular formula C16H18N4O3S2 B2885694 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-93-3](/img/structure/B2885694.png)
5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound contains a 1,4-Dioxa-8-azaspiro[4.5]decane moiety . This is a type of spirocyclic compound, which means it has two rings that share a single atom . Spirocyclic compounds are often used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C7H14NO2 . It contains seven carbon atoms, fourteen hydrogen atoms, one nitrogen atom, and two oxygen atoms .Chemical Reactions Analysis
1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes .Physical And Chemical Properties Analysis
1,4-Dioxa-8-azaspiro[4.5]decane is a liquid at room temperature . It has a boiling point of 108 - 110 °C (35 hPa) and a density of 1.117 g/cm3 . Its refractive index is 1.4809 to 1.4829 (20°C, 589 nm) .Scientific Research Applications
Anticancer and Antidiabetic Applications
A study highlighted the development of a series of compounds including spirothiazolidines, showing significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Moreover, certain compounds demonstrated higher therapeutic indices for both alpha-amylase inhibitor and alpha-glucosidase inhibitor, indicating potential antidiabetic applications (Flefel et al., 2019).
Antiviral Activity
Research on 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which share a similar structural framework, showed that several compounds effectively inhibited human coronavirus 229E replication. One particular compound exhibited an EC50 value of 5.5 µM, comparable to known coronavirus inhibitors, underscoring the potential of such structures in antiviral drug development (Apaydın et al., 2019).
Fungicidal Activity
A study synthesized halogen substituted 6-azolylmethyl-7-benzylidenespiro[4.5]decan-6-ols, finding that several compounds were more active than triadimenol against phytopathogenic fungi. This suggests the potential fungicidal applications of compounds with a similar spiro[4.5]decan-6-ol structure (Popkov et al., 2016).
Antimicrobial Activity
Spiro thiazolinone heterocyclic compounds, related in structure, demonstrated antimicrobial activity. The synthesis and characterization of these compounds indicated that increased fusion of heterocyclic rings resulted in higher antimicrobial activities, suggesting a similar potential for the compound (Patel & Patel, 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S2/c21-14-13(25-15-17-10-18-20(14)15)12(11-2-1-9-24-11)19-5-3-16(4-6-19)22-7-8-23-16/h1-2,9-10,12,21H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTZQJACIBITLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(C3=CC=CS3)C4=C(N5C(=NC=N5)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol |
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